Zifaxaban

Beschreibung

Molecular Formula and Weight Analysis

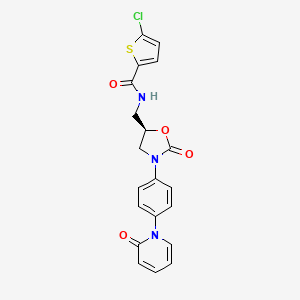

The molecular formula of Zifaxaban is $$ \mathrm{C}{20} \mathrm{H}{16} \mathrm{Cl} \mathrm{N}{3} \mathrm{O}{4} \mathrm{S} $$, indicating it contains 20 carbon atoms, 16 hydrogen atoms, one chlorine atom, three nitrogen atoms, four oxygen atoms, and one sulfur atom. The molecular weight is calculated as approximately 429.9 grams per mole, which is consistent across multiple chemical databases and suppliers.

| Property | Value |

|---|---|

| Molecular Formula | $$ \mathrm{C}{20} \mathrm{H}{16} \mathrm{Cl} \mathrm{N}{3} \mathrm{O}{4} \mathrm{S} $$ |

| Molecular Weight | 429.9 g/mol |

| CAS Number | 1378266-98-8 |

Crystallographic Data and Space Group Determination

While detailed crystallographic data for this compound are limited in publicly available sources, the compound’s predicted relative density is reported as approximately 1.461 grams per cubic centimeter. This density value suggests a compact molecular packing typical for small heterocyclic compounds with aromatic and heteroatom-rich frameworks.

The space group and precise crystallographic parameters have not been explicitly disclosed in the referenced chemical databases or literature. However, such data would typically be obtained via X-ray diffraction studies on single crystals, which are essential for confirming the three-dimensional molecular conformation and intermolecular interactions in the solid state. The presence of multiple heteroatoms and chiral centers implies potential for complex crystal packing arrangements.

Thermodynamic Stability and Solubility Profiling

This compound exhibits thermodynamic stability suitable for prolonged storage under recommended conditions. The compound is stable as a powder when stored at -20 degrees Celsius for up to three years and in solution at -80 degrees Celsius for one year, indicating good shelf-life stability under low-temperature conditions.

Regarding solubility, this compound is reported to have good solubility in dimethyl sulfoxide (DMSO), with a concentration of up to 60 milligrams per milliliter (approximately 139.57 millimolar). Sonication is recommended to enhance dissolution, reflecting moderate solubility properties typical of complex heterocyclic molecules with multiple polar functional groups.

| Property | Value |

|---|---|

| Storage Stability | Powder: -20°C for 3 years; Solution: -80°C for 1 year |

| Solubility in DMSO | 60 mg/mL (139.57 mM), sonication recommended |

| Relative Density | 1.461 g/cm³ (predicted) |

The thermodynamic profile and solubility characteristics are crucial for the compound’s formulation and handling in research and development settings.

Eigenschaften

CAS-Nummer |

1378266-98-8 |

|---|---|

Molekularformel |

C20H16ClN3O4S |

Molekulargewicht |

429.875 |

IUPAC-Name |

5-chloro-N-[[(5R)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C20H16ClN3O4S/c21-17-9-8-16(29-17)19(26)22-11-15-12-24(20(27)28-15)14-6-4-13(5-7-14)23-10-2-1-3-18(23)25/h1-10,15H,11-12H2,(H,22,26)/t15-/m1/s1 |

InChI-Schlüssel |

MXWOUAQNXIUJIN-HNNXBMFYSA-N |

SMILES |

C1C(OC(=O)N1C2=CC=C(C=C2)N3C=CC=CC3=O)CNC(=O)C4=CC=C(S4)Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

TY-602; TY602; TY 602; Zifaxaban |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Zifaxaban involves multiple steps. One of the key steps includes the formation of the oxazolidinone ring, which is achieved through a cyclization reaction. The reaction conditions typically involve the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The thiophene-2-carboxamide moiety is introduced through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Zifaxaban undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or thiol derivatives

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Zifaxaban's applications span various fields including pharmacology, clinical medicine, and biochemistry. Key areas of research include:

- Anticoagulation Therapy : this compound is being developed for the prevention and treatment of arterial and venous thrombosis. Preclinical studies have demonstrated its effectiveness in suppressing thrombus formation in various animal models .

- Pharmacodynamics : Research has shown that this compound exhibits a high selectivity for Factor Xa over other serine proteases, with an IC50 value of 11.1 nM . It significantly prolongs clotting times (prothrombin time and activated partial thromboplastin time) in various species without impairing platelet aggregation .

- Comparative Efficacy : In comparative studies, this compound has shown a trend towards less bleeding than rivaroxaban while achieving similar antithrombotic effects . This characteristic could enhance its clinical utility in managing anticoagulation therapy.

Table 1: Pharmacodynamic Properties of this compound

| Parameter | Value |

|---|---|

| IC50 for Factor Xa | 11.1 nM |

| Selectivity | >10,000-fold |

| Effect on Prothrombin Time | Significant Prolongation |

| Effect on Activated Partial Thromboplastin Time | Significant Prolongation |

| Effect on Thrombin Time | Relatively Weak |

Table 2: Efficacy in Animal Models

| Model | ED50 (mg/kg) | Best Efficacy Time (h) |

|---|---|---|

| Venous Thrombosis (Rats) | 3.09 | 2 |

| Arteriovenous-Shunt Thrombosis | Dose-dependent | Not specified |

| Carotid Thrombosis (Rats) | Dose-dependent | Not specified |

Case Study 1: Preclinical Evaluation

A study conducted on rats evaluated the pharmacological activity of this compound across multiple thrombosis models. The results indicated that this compound effectively inhibited thrombus formation in a dose-dependent manner, showcasing its potential as a therapeutic agent for thromboembolic diseases .

Case Study 2: Comparative Analysis with Rivaroxaban

In a comparative study assessing bleeding risk, this compound demonstrated a lower incidence of bleeding compared to rivaroxaban at equivalent antithrombotic doses. This finding suggests that this compound may offer a safer profile for patients requiring anticoagulation therapy .

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of factor Xa, an enzyme involved in the coagulation cascade. By binding to the active site of factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation. This mechanism makes it a promising candidate for the treatment and prevention of thromboembolic diseases .

Vergleich Mit ähnlichen Verbindungen

Key Pharmacological Parameters

The table below compares Zifaxaban with other FXa inhibitors and related anticoagulants:

Research Findings and Clinical Implications

- Mechanistic Advantages: this compound’s selectivity minimizes off-target effects (e.g., thrombin inhibition), reducing bleeding complications common with non-selective DOACs .

Preclinical Success :

In rat models, this compound achieved 80–90% thrombus inhibition at 10 mg/kg, with peak efficacy at 2 hours post-dose .- Ongoing Challenges: Limited long-term clinical data compared to approved DOACs like rivaroxaban . No head-to-head trials against apixaban or edoxaban to confirm bleeding risk superiority .

Q & A

Q. What experimental approaches are recommended to evaluate the inhibitory potency of Zifaxaban against Factor Xa (FXa) in vitro?

To assess this compound’s inhibitory potency, researchers typically use competitive binding assays with purified human FXa. The half-maximal inhibitory concentration (IC50) is determined by titrating this compound against FXa activity, measured via chromogenic substrates (e.g., S-2222). For example, this compound exhibits an IC50 of 11.1 nM for human FXa, with >10,000-fold selectivity over other serine proteases . Parallel experiments with structurally similar inhibitors (e.g., rivaroxaban) can provide comparative insights into binding kinetics .

Q. How do researchers assess the selectivity of this compound for FXa over other serine proteases?

Selectivity is evaluated by testing this compound against a panel of serine proteases (e.g., thrombin, trypsin, plasmin) under standardized conditions. Activity is quantified using fluorogenic or chromogenic substrates. For instance, this compound’s affinity for FXa is >10,000-fold higher than for other proteases, confirmed via IC50 ratios and kinetic dissociation constants (Kd) . Cross-reactivity assays should include physiological concentrations of competing enzymes to mimic in vivo conditions.

Q. What pharmacokinetic parameters are critical when designing in vivo studies for this compound?

Key parameters include oral bioavailability , plasma half-life , and time to peak efficacy . In rat models, this compound achieves maximal antithrombotic efficacy 2 hours post-administration, with an ED50 of 3.09 mg/kg in venous thrombosis models . Researchers should also monitor metabolite profiles (e.g., oxidation products) using LC-MS to ensure stability and activity retention.

Advanced Research Questions

Q. What structural features of this compound contribute to its high affinity for FXa, and how can these be validated experimentally?

this compound’s L-shaped conformation , stabilized by intermolecular hydrogen bonds (e.g., between the oxazolidinone moiety and FXa’s S4 pocket), enhances binding specificity . X-ray crystallography of the this compound-FXa complex (space group P21, resolution ~0.032 R-factor) reveals critical interactions, such as the chloro-thiophene group occupying the hydrophobic S1 pocket. Mutagenesis studies (e.g., alanine scanning of FXa’s active site) can further validate binding determinants .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Discrepancies often arise from bioavailability limitations or model-specific factors . For example, while this compound shows potent FXa inhibition in vitro (IC50 = 11.1 nM), its in vivo ED50 in rat thrombosis models is 3.09 mg/kg . To address this, researchers should:

Q. What methodological considerations are critical for synthesizing high-purity this compound for preclinical studies?

The synthesis of this compound (C20H16ClN3O4S) involves a multi-step process, including:

Q. How can researchers optimize experimental designs for comparative studies of this compound and other FXa inhibitors (e.g., rivaroxaban)?

Comparative studies should include:

- Head-to-head in vitro assays under identical conditions (e.g., FXa inhibition, selectivity profiles).

- In vivo crossover studies in thrombosis models to compare ED50 and bleeding risk.

- Structural analyses (e.g., molecular docking) to correlate efficacy differences with binding modes. For example, this compound’s L-shaped conformation may confer tighter binding than rivaroxaban’s linear structure .

Methodological Guidelines

- Data Interpretation : When analyzing dose-response curves, use nonlinear regression models (e.g., four-parameter logistic equation) to calculate IC50/ED50 values.

- Ethical Compliance : Adhere to institutional guidelines for animal studies, including thrombosis model endpoints and analgesia protocols .

- Reproducibility : Report crystal structure parameters (e.g., unit cell dimensions, R-factors) following CIF standards to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.